3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione
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Overview
Description
3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety, along with various substituents such as bromine, methoxy, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the purine moiety: This step involves the fusion of the triazole ring with a purine derivative, often through nucleophilic substitution reactions.
Functional group modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and methoxy groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and purine moieties play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins and exert its effects through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar compounds to 3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione include other triazolopyrimidines and purine derivatives. Some examples are:
3-(5-chloro-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: Similar structure with a chlorine substituent instead of bromine.
3-(5-bromo-2-hydroxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione: Similar structure with a hydroxy group instead of a methoxy group.
The uniqueness of 3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H23BrN6O3 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C20H23BrN6O3/c1-11(2)8-9-26-15-17(24(3)20(29)25(4)18(15)28)27-16(22-23-19(26)27)13-10-12(21)6-7-14(13)30-5/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
VTWMBTHORUOWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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